molecular formula C8H9NO B040274 2-(Oxetan-3-yl)pyridine CAS No. 117267-56-8

2-(Oxetan-3-yl)pyridine

Cat. No. B040274
CAS RN: 117267-56-8
M. Wt: 135.16 g/mol
InChI Key: HPTHLAAZJKETBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-yl)pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs. In

Scientific Research Applications

2-(Oxetan-3-yl)pyridine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Its unique structure allows it to interact with specific targets in the body, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)pyridine is not fully understood. However, it is believed to interact with specific targets in the body, leading to the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of tumor growth and the prevention of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Oxetan-3-yl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, leading to the prevention of Alzheimer's disease. Additionally, it has been shown to improve glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Oxetan-3-yl)pyridine in lab experiments are its unique structure and properties, which allow it to interact with specific targets in the body. Its synthesis method is also relatively simple, making it easy to produce in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The future directions for 2-(Oxetan-3-yl)pyridine research include the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Its unique structure also makes it a potential candidate for the development of new imaging agents for diagnostic purposes.
Conclusion:
In conclusion, 2-(Oxetan-3-yl)pyridine is a promising compound that has shown potential applications in the field of medicinal chemistry. Its unique structure and properties make it a potential candidate for the development of new drugs and imaging agents. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(Oxetan-3-yl)pyridine can be achieved through various methods. One of the most common methods involves the reaction of pyridine with 3-chlorooxetane in the presence of a base. Another method involves the reaction of pyridine with 3-hydroxyoxetane in the presence of a Lewis acid. Both methods yield high purity and yield of 2-(Oxetan-3-yl)pyridine.

properties

CAS RN

117267-56-8

Product Name

2-(Oxetan-3-yl)pyridine

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(oxetan-3-yl)pyridine

InChI

InChI=1S/C8H9NO/c1-2-4-9-8(3-1)7-5-10-6-7/h1-4,7H,5-6H2

InChI Key

HPTHLAAZJKETBM-UHFFFAOYSA-N

SMILES

C1C(CO1)C2=CC=CC=N2

Canonical SMILES

C1C(CO1)C2=CC=CC=N2

synonyms

Pyridine, 2-(3-oxetanyl)- (9CI)

Origin of Product

United States

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